molecular formula C19H24N2O2S B5416679 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine

1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine

Cat. No.: B5416679
M. Wt: 344.5 g/mol
InChI Key: UIFICOSHPZIHAN-UHFFFAOYSA-N
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Description

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is a synthetic organic compound belonging to the piperazine class. Piperazines are known for their diverse biological activities and are often used in medicinal chemistry for drug development. This particular compound features a sulfonyl group attached to a dimethylphenyl ring and a methylphenyl group attached to the piperazine ring, which may contribute to its unique chemical and biological properties.

Properties

IUPAC Name

1-(2,5-dimethylphenyl)sulfonyl-4-(2-methylphenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O2S/c1-15-8-9-17(3)19(14-15)24(22,23)21-12-10-20(11-13-21)18-7-5-4-6-16(18)2/h4-9,14H,10-13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIFICOSHPZIHAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine typically involves the following steps:

  • Formation of the Piperazine Core: : The piperazine ring can be synthesized through the cyclization of 1,2-diamine derivatives with sulfonium salts. For example, the reaction between a protected 1,2-diamine and a sulfonium salt under basic conditions can yield the desired piperazine derivative .

  • Sulfonylation: : The introduction of the sulfonyl group is achieved by reacting the piperazine derivative with a sulfonyl chloride, such as 2,5-dimethylbenzenesulfonyl chloride, in the presence of a base like triethylamine. This step ensures the attachment of the sulfonyl group to the piperazine ring.

  • Aromatic Substitution: : The final step involves the substitution of a hydrogen atom on the piperazine ring with a 2-methylphenyl group. This can be accomplished through a nucleophilic aromatic substitution reaction, where the piperazine derivative reacts with a suitable aryl halide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine can undergo various chemical reactions, including:

  • Oxidation: : The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of sulfoxides or sulfones.

  • Reduction: : Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.

  • Substitution: : The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions. For instance, halogenation or nitration can introduce halogen or nitro groups into the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism of action of 1-[(2,5-dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine depends on its interaction with specific molecular targets. These may include:

    Receptors: The compound may bind to and modulate the activity of certain receptors, such as serotonin or dopamine receptors.

    Enzymes: It may inhibit or activate specific enzymes, affecting biochemical pathways.

    Ion Channels: The compound could interact with ion channels, altering cellular ion flux and signaling.

Comparison with Similar Compounds

Similar Compounds

    1-[(2,5-Dimethylphenyl)sulfonyl]piperazine: Lacks the 2-methylphenyl group, potentially altering its biological activity.

    4-(2-Methylphenyl)piperazine: Lacks the sulfonyl group, which may affect its solubility and reactivity.

    1-(2,5-Dimethylphenyl)piperazine: Lacks both the sulfonyl and 2-methylphenyl groups, resulting in different chemical and biological properties.

Uniqueness

1-[(2,5-Dimethylphenyl)sulfonyl]-4-(2-methylphenyl)piperazine is unique due to the presence of both the sulfonyl and 2-methylphenyl groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

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